5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
This compound belongs to the thiobarbiturate class, characterized by a 1,3-diazinane-4,6-dione core with a thione (2-sulfanylidene) group and a 5-substituted [(4-fluorophenyl)amino]methylidene moiety.
Properties
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYEQNWYJKJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit RGS4 protein makes it a valuable tool in studying G-protein signaling pathways.
Mechanism of Action
The mechanism of action of 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the RGS4 protein. By binding to this protein, the compound inhibits its activity, thereby modulating G-protein signaling pathways. This inhibition can affect various cellular processes, including signal transduction and cellular communication .
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Fluorine in the target compound’s 4-fluorophenyl group may enhance binding to aromatic pockets in proteins (e.g., FABP4 in ).
- Conformational Flexibility : Planar pyrimidine rings (e.g., in ) favor stacking interactions, while puckered rings (e.g., methitural ) may alter binding kinetics.
- Metabolic Stability : Thiobarbiturates with branched alkyl chains (e.g., buthalital ) exhibit prolonged activity due to slower hepatic clearance.
Biological Activity
The compound 5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (commonly referred to as a thiazolidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C10H7FN2OS2
- Molecular Weight : 254.3 g/mol
- SMILES Notation : [H]N([H])N1C(=S)S\C(=C\C2=CC=C(F)C=C2)C1=O
Structural Representation
The structural representation of the compound highlights the presence of a fluorophenyl group attached to a diazinane core, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted screenings that revealed significant cytotoxic effects against multiple cancer types.
Key Findings from NCI Screening
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-Small Cell Lung | 15.72 | 50.68 | Not reported |
| CNS Cancer (SF-539) | 12.53 | Not reported | Not reported |
| Melanoma (MDA-MB-435) | 22.59 | Not reported | Not reported |
| Ovarian (OVCAR-8) | 27.71 | Not reported | Not reported |
| Prostate (DU-145) | 44.35 | Not reported | Not reported |
| Breast (MDA-MB-468) | 15.65 | Not reported | Not reported |
These results indicate that the compound exhibits promising antitumor activity, particularly against lung and CNS cancers.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in sensitive cancer cell lines.
- Interaction with Enzymes : It may act as an enzyme inhibitor, affecting pathways crucial for tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Research indicates that thiazolidine derivatives can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis.
Study on Anticancer Efficacy
A recent study published in MDPI evaluated the efficacy of a structurally similar compound in vitro against various human tumor cell lines. The study utilized the Sulphorhodamine B (SRB) assay to determine cell viability and growth inhibition rates.
Summary of Results
- The synthesized compound demonstrated significant growth inhibition across multiple cancer types.
- The average GI50 values were consistently below 100 μM, categorizing it as an active anticancer agent.
Pharmacokinetic Properties
Pharmacokinetic evaluations revealed favorable absorption and distribution characteristics for the compound, suggesting potential for further development into a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
